(S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid
Description
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2S)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 |
InChI Key |
OHZVNLINVSOJDW-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group by Benzyloxycarbonylation
- The amino group of the starting amino acid (commonly L-phenylalanine or its derivatives) is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a mild base such as sodium bicarbonate or sodium carbonate.
- This reaction is typically carried out in aqueous or biphasic media at low to ambient temperatures to avoid racemization.
- The reaction forms the N-Cbz protected amino acid, stabilizing the amino group for further transformations.
Esterification and Subsequent Hydrolysis (If Starting from Esters)
- In some synthetic routes, the amino acid is first converted into an ester (e.g., ethyl or methyl ester) to facilitate protection and purification.
- After Cbz protection, the ester is hydrolyzed under mild basic conditions (e.g., NaOH, LiOH, or KOH in aqueous alcohol or water) to regenerate the free acid.
- Hydrolysis is conducted at controlled temperatures (0–35°C) to maintain stereochemical integrity.
Benzylation of the Hydroxy Group (If Applicable)
- In certain synthetic variants, selective benzylation of a hydroxy group adjacent to the amino acid backbone is performed using benzyl bromide and sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
- This step is carefully controlled at temperatures between 0–35°C to prevent side reactions.
- The benzylation enhances the stability and lipophilicity of the intermediate.
Purification and Isolation
- The crude product is purified by solvent extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- Further purification is achieved by recrystallization or column chromatography using solvents such as n-hexane and ethyl acetate.
- Anti-solvents like hydrocarbon solvents (C6–C8) are used to precipitate the pure product.
- Drying under vacuum at moderate temperatures (40–60°C) yields the final pure compound.
| Step | Reagents/Conditions | Description | Temperature | Notes |
|---|---|---|---|---|
| 1 | (S)-3-Phenylisoserine hydrochloride, ethanol, sulfuric acid | Esterification to ethyl ester | 45–55°C, 7–8 h | Monitored by HPLC for completion |
| 2 | t-Butoxycarbonyl anhydride, base (NaHCO3), organic solvent | Protection of amino group with Boc (if applicable) | Room temperature | Optional step depending on route |
| 3 | Sodium hydride, benzyl bromide, DMF | Benzylation of hydroxy group | 0–35°C | Controlled addition to avoid side reactions |
| 4 | Aqueous base (NaOH, LiOH), alcohol or ketone solvent | De-esterification to free acid | 0–35°C | Mild conditions to preserve stereochemistry |
| 5 | Solvent extraction, drying, concentration | Purification | Ambient | Use of anhydrous Na2SO4 for drying |
| 6 | Recrystallization or chromatography | Final purification | 40–60°C drying | Use of n-hexane and ethyl acetate |
- The use of sodium hydride in DMF for benzylation provides high selectivity and yield for the benzyloxycarbonyl group installation.
- De-esterification under mild aqueous base conditions prevents racemization and degradation.
- Purification steps involving solvent extraction and recrystallization with hydrocarbon anti-solvents improve product purity and yield.
- Reaction temperatures are critical; maintaining 0–35°C during benzylation and hydrolysis steps ensures stereochemical integrity.
- The process avoids hazardous reagents and uses readily available chemicals, making it suitable for scale-up.
| Parameter | Preferred Range/Condition | Impact on Product |
|---|---|---|
| Benzylation solvent | DMF, THF, or C1–C4 alcohols | Solubility and reaction rate |
| Benzylation temperature | 0–35°C | Minimizes side reactions |
| Base for de-esterification | NaOH, LiOH, KOH, Na2CO3, K2CO3 | Efficient hydrolysis without racemization |
| De-esterification solvent | Alcohols (C1–C4), ketones (C3–C8) | Solubility and reaction control |
| Purification solvents | Ethyl acetate, n-hexane, hydrocarbon solvents (C6–C8) | Product isolation and purity |
| Drying temperature | 40–60°C under vacuum | Removes residual solvents without decomposition |
Chemical Reactions Analysis
Types of Reactions: (S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid can undergo various chemical reactions, including:
Biological Activity
(S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid, often referred to as a benzyloxycarbonyl-protected amino acid, is an important compound in biochemical research and synthetic chemistry. Its unique structure allows it to play a significant role in peptide synthesis and enzyme interactions, making it a valuable tool in drug development and biological studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 299.32 g/mol
- CAS Number : 29754-01-6
The presence of the benzyloxycarbonyl (Cbz) group protects the amino group during peptide bond formation, facilitating controlled synthesis and minimizing side reactions.
The mechanism by which this compound exerts its biological activity primarily involves its role as a substrate or inhibitor in enzymatic reactions. The Cbz group can be selectively removed under mild conditions, allowing the free amino group to participate in subsequent reactions, particularly in peptide synthesis.
Biological Applications
-
Peptide Synthesis :
- The compound is extensively used as a building block for synthesizing peptides, which are crucial for various biological functions.
- It serves as an intermediate in the production of pharmaceuticals and biologically active compounds.
-
Enzyme Interactions :
- Studies have shown that this compound can mimic natural substrates, making it useful for investigating enzyme mechanisms and developing inhibitors.
- Its ability to act as an inhibitor can lead to potential therapeutic applications in treating diseases where enzyme regulation is critical.
-
Antimicrobial Activity :
- Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- For instance, studies on similar compounds have demonstrated enhanced antibacterial effects, suggesting potential applications in developing new antimicrobial agents.
Table 1: Comparison of Biological Activities
Case Study: Enzyme Inhibition
In a study examining enzyme-substrate interactions, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, suggesting its potential use in therapeutic applications targeting metabolic disorders .
Antimicrobial Studies
Research involving various derivatives of this compound has shown promising results in antimicrobial assays. For example, a series of synthesized molecules demonstrated significant inhibitory zones against bacterial strains comparable to conventional antibiotics . These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights structural differences and key properties of analogs:
Key Observations:
Substituent Impact on Lipophilicity : The β-phenyl group in the target compound contributes to moderate lipophilicity (logP ~2.5), whereas analogs with cyclohexyl (e.g., C₂₃H₃₃N₃O₅) exhibit higher logP (~4.0), enhancing membrane permeability .
Solubility: The hydroxypropanoic acid derivative (C₁₆H₂₂N₂O₆) demonstrates improved aqueous solubility due to its polar hydroxyl group, critical for pharmacokinetics .
Synthetic Yield : The target compound’s analogs synthesized via benzyloxycarbonyl protection (e.g., Boc-Dap(Cbz)-OH) show yields of 54–88%, influenced by steric hindrance from substituents .
Spectroscopic and Analytical Data
- NMR Signatures : The target compound’s carbonyl resonances align with analogs, such as δ 172.73 (C=O, ¹³C NMR) and δ 7.2–7.4 (aromatic protons, ¹H NMR) .
- HRMS Validation : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ 690.3463 for a related triazole-containing analog), ensuring synthetic accuracy .
Q & A
Basic: What are the optimal synthetic conditions for achieving high enantiomeric purity in (S)-3-(((benzyloxy)carbonyl)amino)-2-phenylpropanoic acid?
Answer:
The synthesis typically involves coupling protected amino acids with activating agents. For example:
- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) to activate the carboxyl group, ensuring efficient amide bond formation .
- Chiral Integrity : Maintain low temperatures (0–4°C) during coupling to minimize racemization. Chiral HPLC or polarimetry can confirm enantiomeric purity (>99% ee) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product .
Table 1 : Representative Synthesis Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Coupling | DCC, DMAP, 0°C | 85 | 99% ee | |
| Deprotection | H₂/Pd-C, MeOH | 90 | >98% |
Advanced: How can contradictions in bioactivity data of derivatives be resolved across assay systems?
Answer:
Discrepancies often arise from assay-specific factors (e.g., cellular permeability, protein binding). Methodological strategies include:
- Orthogonal Assays : Compare results from cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) assays to distinguish target engagement from off-target effects .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to identify rapid degradation that may skew in vivo results .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes to PPARγ and correlate with functional activity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms structure (e.g., benzyloxycarbonyl peaks at δ 5.1–5.3 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 357.2) .
- X-ray Crystallography : Resolves absolute configuration (S-stereochemistry) .
Advanced: What strategies improve solubility for in vivo studies without compromising activity?
Answer:
- Salt Formation : Convert the carboxylic acid to a sodium or dihydrochloride salt (e.g., 95% solubility enhancement in PBS) .
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) that hydrolyze in vivo to the active acid .
- Cosolvent Systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration .
Basic: How is stereochemical integrity validated during synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers; retention time matches authentic (S)-enantiomer .
- Optical Rotation : Compare [α]²⁵D values with literature (e.g., [α]²⁵D = -13.2° in 3 N NaOH) .
- X-ray Analysis : Single-crystal diffraction confirms the S-configuration .
Advanced: How to design analogs for studying PPARγ agonism?
Answer:
- Substituent Modification : Replace the benzyloxy group with bioisosteres (e.g., 2-pyridylaminoethoxy) to enhance binding affinity .
- SAR Analysis : Test analogs with varied phenyl substituents (e.g., nitro, fluoro) to map hydrophobic interactions in the PPARγ ligand-binding domain .
- In Vivo Efficacy : Prioritize compounds with EC₅₀ < 100 nM in PPARγ transactivation assays and evaluate antihyperglycemic activity in Zucker diabetic rats .
Table 2 : Key SAR Findings from PPARγ Agonist Studies
| Substituent | PPARγ EC₅₀ (nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| Benzyloxy | 120 | 15 | |
| 2-Pyridylaminoethoxy | 45 | 30 | |
| 5-Methyloxazole | 28 | 50 |
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Racemization : Occurs at high temperatures; mitigated by using cold coupling conditions (0–4°C) and short reaction times .
- Ester Hydrolysis : Avoid aqueous workup until the final deprotection step; use anhydrous solvents .
- Byproduct Formation : Remove dicyclohexylurea (from DCC) via filtration or switch to water-soluble carbodiimides (e.g., EDCI) .
Advanced: How to analyze kinetic stability of the benzyloxycarbonyl (Cbz) group under varying pH conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
